molecular formula C21H24N2O2S B2707298 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone CAS No. 690643-03-9

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone

Cat. No.: B2707298
CAS No.: 690643-03-9
M. Wt: 368.5
InChI Key: JGTLZARJZCZXEY-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Biological Activity

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((4-methylquinolin-2-yl)thio)ethanone, also known by its CAS number 671200-68-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H22N2O2S
Molecular Weight354.47 g/mol
Boiling Point547.4 ± 50.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³ (Predicted)
pKa2.32 ± 0.61 (Predicted)

These properties suggest a complex structure that may influence its interactions with biological systems.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this pyrrole derivative exhibit significant anticancer activity. For instance, derivatives containing the 2,5-dimethylpyrrole moiety have been shown to suppress cell growth and enhance glucose uptake in cancer cells, which is critical for their survival and proliferation .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves modulation of metabolic pathways associated with ATP production and cell viability. Specifically, one study demonstrated that a similar compound increased intracellular ATP levels while suppressing growth in monoclonal antibody-producing cells . This suggests a potential application in optimizing bioproduction processes in biotechnology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the thioether linkage and the quinoline moiety appears to play a crucial role in the compound's activity against various cancer cell lines .

Case Studies

  • Cell Culture Analysis : In a controlled study, cells treated with derivatives of this compound showed improved productivity in monoclonal antibody production by maintaining higher viability rates compared to untreated controls . The addition of this compound led to a 1.5-fold increase in antibody concentration.
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of related compounds on glioma cell lines. The findings indicated that certain derivatives could effectively induce apoptosis without affecting healthy cell lines, suggesting a selective action against cancerous cells .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylquinolin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-14-11-21(22-19-8-6-5-7-17(14)19)26-13-20(24)18-12-15(2)23(16(18)3)9-10-25-4/h5-8,11-12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTLZARJZCZXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(N(C(=C3)C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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